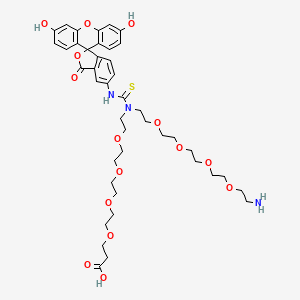
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid is a bifunctional compound that combines the properties of polyethylene glycol (PEG) and fluorescein. This compound is widely used in biochemical and medical research due to its ability to enhance solubility, reduce immunogenicity, and provide fluorescent labeling for tracking and imaging purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG4)-N-Fluorescein-PEG4-acid typically involves the following steps:
PEGylation: The process begins with the PEGylation of fluorescein. This involves reacting fluorescein with a PEGylated amine to form a stable amide bond.
Amidation: The PEGylated fluorescein is then reacted with an amino-PEG4-acid to form the final product. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of fluorescein are PEGylated using automated reactors to ensure consistency and efficiency.
Purification: The PEGylated fluorescein is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Final Coupling: The purified PEGylated fluorescein is then coupled with amino-PEG4-acid under controlled conditions to produce the final compound.
化学反应分析
Types of Reactions
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid undergoes several types of chemical reactions:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Amidation Reactions: The carboxylic acid group can form amide bonds with amines, making it useful for conjugation with proteins and other biomolecules.
Common Reagents and Conditions
Coupling Agents: DCC and NHS are commonly used to facilitate the formation of amide bonds.
Solvents: Reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as 4-dimethylaminopyridine (DMAP) are used to enhance reaction rates.
Major Products
The major products formed from these reactions include PEGylated fluorescein derivatives and conjugates with proteins or other biomolecules, which are useful for various applications in research and diagnostics.
科学研究应用
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell labeling and imaging to track cellular processes and protein localization.
Medicine: Utilized in diagnostic assays and therapeutic applications, including drug delivery and targeted imaging.
Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biological molecules.
作用机制
The mechanism of action of N-(Amino-PEG4)-N-Fluorescein-PEG4-acid involves its ability to form stable conjugates with biomolecules through amide bond formation. The PEGylation enhances solubility and reduces immunogenicity, while the fluorescein moiety provides a fluorescent signal for tracking and imaging. The compound targets primary amines on proteins and other biomolecules, allowing for site-specific labeling and functionalization.
相似化合物的比较
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid can be compared with other similar compounds such as:
N-(Amino-PEG4)-N-Biotin-PEG4-acid: Similar in structure but contains biotin instead of fluorescein, making it useful for biotin-streptavidin based assays.
N-(Amino-PEG4)-N-Rhodamine-PEG4-acid: Contains rhodamine instead of fluorescein, offering different fluorescent properties for imaging applications.
N-(Amino-PEG4)-N-Cy5-PEG4-acid: Contains the cyanine dye Cy5, providing near-infrared fluorescence for deep tissue imaging.
These compounds share the PEGylation and amino functionalities but differ in their fluorescent properties, making them suitable for various specific applications in research and diagnostics.
属性
分子式 |
C42H55N3O15S |
|---|---|
分子量 |
874.0 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H55N3O15S/c43-8-12-52-16-20-56-24-26-58-22-18-54-14-10-45(9-13-53-17-21-57-25-23-55-19-15-51-11-7-39(48)49)41(61)44-30-1-4-34-33(27-30)40(50)60-42(34)35-5-2-31(46)28-37(35)59-38-29-32(47)3-6-36(38)42/h1-6,27-29,46-47H,7-26,43H2,(H,44,61)(H,48,49) |
InChI 键 |
PJEFLKAQLCMUFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
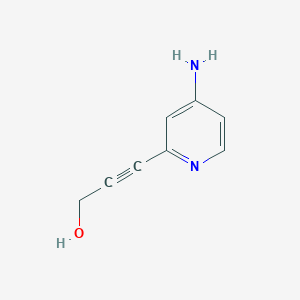

![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
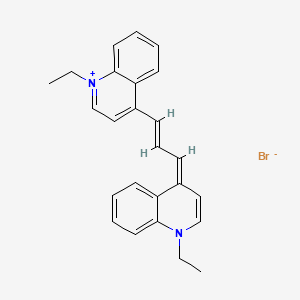

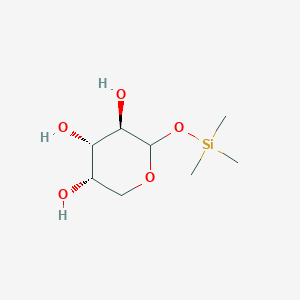
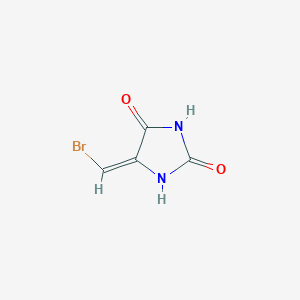
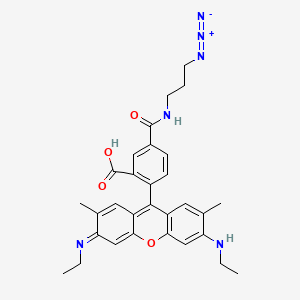

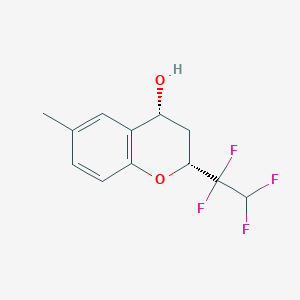
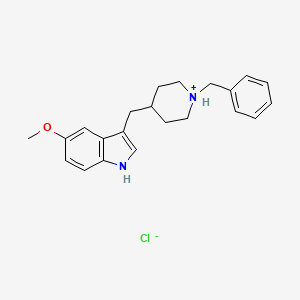
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
